Besifloxacin Exhibits 8-Fold to 16-Fold Lower MIC₉₀ Against Ciprofloxacin-Resistant Staphylococci Versus Moxifloxacin and Gatifloxacin
Against methicillin-resistant, ciprofloxacin-resistant Staphylococcus aureus (MRSA-CR), besifloxacin demonstrated an MIC₉₀ of 4 μg/mL, compared to 64 μg/mL for moxifloxacin and 64 μg/mL for gatifloxacin, representing a 16-fold potency differential. Against methicillin-resistant, ciprofloxacin-resistant Staphylococcus epidermidis (MRSE-CR), besifloxacin's MIC₉₀ was 4 μg/mL versus 32 μg/mL for moxifloxacin (8-fold differential) and 64 μg/mL for gatifloxacin (16-fold differential) [1]. Besifloxacin was the most potent agent tested against gram-positive pathogens and anaerobes across 2,690 clinical isolates representing 40 species [2].
| Evidence Dimension | MIC₉₀ (minimum inhibitory concentration required to inhibit 90% of isolates) |
|---|---|
| Target Compound Data | Besifloxacin: MRSA-CR MIC₉₀ = 4 μg/mL; MRSE-CR MIC₉₀ = 4 μg/mL |
| Comparator Or Baseline | Moxifloxacin: MRSA-CR MIC₉₀ = 64 μg/mL, MRSE-CR MIC₉₀ = 32 μg/mL; Gatifloxacin: MRSA-CR MIC₉₀ = 64 μg/mL, MRSE-CR MIC₉₀ = 64 μg/mL |
| Quantified Difference | MRSA-CR: 16-fold lower for besifloxacin vs both comparators; MRSE-CR: 8-fold lower vs moxifloxacin, 16-fold lower vs gatifloxacin |
| Conditions | In vitro susceptibility testing per CLSI guidelines; 2,690 clinical isolates (2,535 aerobic, 155 anaerobic) collected 2005-2008 from U.S. ocular and respiratory specimens |
Why This Matters
Lower MIC₉₀ values against resistant ocular pathogens directly translate to higher probability of target attainment at clinically achievable ocular drug concentrations, making besifloxacin the rationally preferred procurement choice where ciprofloxacin-resistant staphylococci are prevalent.
- [1] Haas W, Pillar CM, Zurenko GE, Lee JC, Brunner LS, Morris TW. Besifloxacin, a novel fluoroquinolone, has broad-spectrum in vitro activity against aerobic and anaerobic bacteria. Antimicrob Agents Chemother. 2009;53(8):3552-3560. View Source
- [2] Sanfilippo CM, Hesje CK, Haas W, Morris TW. Topoisomerase mutations that are associated with high-level resistance to earlier fluoroquinolones in Staphylococcus aureus have less effect on the antibacterial activity of besifloxacin. Chemotherapy. 2012;57(5):363-371. View Source
